4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Overview
Description
4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a diethoxyethyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Diethoxyethyl Group: The brominated pyrrole is then reacted with 2,2-diethoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the diethoxyethyl group at the nitrogen atom.
Formation of Carboxamide: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group at the 2-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The diethoxyethyl group can be hydrolyzed to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the diethoxyethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrrole-2,5-dicarboxamide or other oxidized derivatives.
Reduction Products: Reduction can yield pyrrole-2-carboxamide or other reduced forms of the compound.
Scientific Research Applications
4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the diethoxyethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide
- 4-chloro-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
- 4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxylic acid
Uniqueness
4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the diethoxyethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O3/c1-3-16-10(17-4-2)7-14-11(15)9-5-8(12)6-13-9/h5-6,10,13H,3-4,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLYBDYZOJPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=CN1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.